Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride is a benzothiazole-derived compound featuring a 6-bromo substituent on the heterocyclic ring, a carbamoyl linkage, and a dimethylaminoethyl side chain.
Properties
IUPAC Name |
methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S.ClH/c1-23(2)10-11-24(20-22-16-9-8-15(21)12-17(16)28-20)18(25)13-4-6-14(7-5-13)19(26)27-3;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNTWSDQLYSKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form the thiazole ring. Subsequent bromination at the 6-position of the thiazole ring can be achieved using bromine in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Amines.
Substitution: Iodobenzothiazole derivatives.
Scientific Research Applications
Antibacterial Properties
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride has shown promising antibacterial activity, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens pose significant challenges in healthcare settings due to their resistance to conventional antibiotics. The compound's structure suggests potential interactions with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its complex structure allows for further modifications to enhance biological activity or alter physicochemical properties. This adaptability makes it valuable in the development of new therapeutic agents.
Antibacterial Activity Evaluation
In a study focused on the antibacterial efficacy of benzothiazole derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth in resistant strains, supporting its potential as an antimicrobial agent .
Structural Analog Comparison
A comparative analysis of this compound with other benzothiazole derivatives revealed unique properties attributed to its specific bromine substitution. This study highlighted the compound's enhanced solubility and bioactivity against certain bacterial strains compared to structurally similar compounds.
Comparative Analysis Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride | Contains fluorine substituents | Enhanced solubility and bioactivity against specific bacterial strains |
| Benzothiazole derivatives | Varying substituents on the benzothiazole ring | Diverse biological activities including anticancer properties |
| Dimethylaminopropyl derivatives | Longer alkyl chain compared to dimethylamino group | Potentially improved membrane permeability |
This table illustrates how this compound compares with other compounds in terms of structural features and unique properties relevant for targeted therapeutic applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the thiazole ring and the bromine atom may contribute to its biological activity by binding to enzymes or receptors, leading to the modulation of biochemical processes.
Comparison with Similar Compounds
Halogen-Substituted Benzothiazole Analogs
The 6-bromo substituent distinguishes this compound from analogs such as Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride (). Key differences include:
- Steric Considerations : The 6-bromo substituent may impose steric hindrance compared to 4-chloro analogs, affecting molecular interactions.
Table 1: Halogen Substituent Comparison
Functional Group Variations: Carbamoyl vs. Sulfonamide
The carbamoyl group in the target compound contrasts with sulfonamide-containing analogs like 4-bromo-N-(6-methoxybenz[d]thiazol-2-yl) benzene sulphonamide (). Key distinctions include:
- Synthesis : Sulfonamides are synthesized via sulfonylation (e.g., using p-bromo-benzenesulfonyl chloride and benzothiazolamine) under heated conditions (80°C), followed by recrystallization . Carbamoyl derivatives may require alternative coupling agents.
- Stability : Sulfonamides generally exhibit higher thermal stability, while carbamoyl groups may hydrolyze more readily under acidic/basic conditions.
Dimethylaminoethyl-Containing Compounds in Polymer Chemistry
The dimethylaminoethyl side chain is shared with co-initiators like ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate (). Comparative findings include:
- Reactivity: Ethyl 4-(dimethylamino) benzoate achieves a higher degree of conversion (DC) in resin polymerization (73.6%) compared to 2-(dimethylamino) ethyl methacrylate (DC: 63.2%) .
- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate exhibit superior flexural strength (124 MPa) and hardness (84 VHN) versus methacrylate-based systems (98 MPa; 72 VHN) .
- DPI Synergy: The photoinitiator diphenyliodonium hexafluorophosphate (DPI) enhances methacrylate-based systems more significantly, suggesting the target compound’s dimethylaminoethyl group may respond similarly to initiator additives.
Table 2: Dimethylamino-Containing Co-Initiators
| Compound | Functional Group | Degree of Conversion (DC) | Flexural Strength |
|---|---|---|---|
| Ethyl 4-(dimethylamino) benzoate | Benzoate ester | 73.6% | 124 MPa |
| 2-(Dimethylamino) ethyl methacrylate | Methacrylate | 63.2% | 98 MPa |
Substituent Position and Solubility
The 6-methoxy substituent in 4-bromo-N-(6-methoxybenz[d]thiazol-2-yl) benzene sulphonamide () introduces an electron-donating group (EDG), improving solubility in polar solvents like ethanol . In contrast, the target compound’s 6-bromo substituent (EWG) may reduce polarity, necessitating alternative solvents for synthesis or formulation.
Biological Activity
Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride is a complex organic compound belonging to the thiazole derivatives class. Its unique structure, characterized by a benzothiazole moiety and a dimethylaminoethyl group, has drawn attention for potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C20H21BrClN3O3S
- Molecular Weight : 498.82 g/mol
- Purity : Typically around 95%
The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole scaffolds exhibit significant antibacterial properties. This compound has shown efficacy against resistant strains of bacteria, including:
- Acinetobacter baumannii
- Pseudomonas aeruginosa
These pathogens are notorious for causing healthcare-associated infections. The compound's mechanism may involve inhibiting bacterial enzymes essential for their survival and proliferation .
The biological evaluation suggests that this compound may interact with bacterial topoisomerases, enzymes crucial for DNA replication and transcription. By disrupting these processes, the compound could effectively inhibit bacterial growth .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride | Contains fluorine substituents | Enhanced solubility and bioactivity against specific bacterial strains |
| Benzothiazole derivatives | Varying substituents on the benzothiazole ring | Diverse biological activities including anticancer properties |
| Dimethylaminopropyl derivatives | Longer alkyl chain compared to dimethylamino group | Potentially improved membrane permeability |
This table highlights the unique features of this compound compared to structurally similar compounds, emphasizing its potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives, including those similar to this compound:
- Ferroptosis Induction : Research has indicated that thiazoles can induce ferroptosis—a form of regulated cell death—through selective targeting of cellular pathways. The incorporation of electrophilic moieties into thiazole structures has been shown to enhance cytotoxicity against cancer cells .
- Antimicrobial Efficacy : A study demonstrated that thiazole-based compounds exhibited significant antibacterial effects against various strains, suggesting their potential as novel antimicrobial agents in clinical settings .
- Pharmacological Applications : The compound's unique structural attributes allow for modifications that can enhance its biological activity or alter its pharmacokinetic properties, making it a versatile candidate for drug development .
Q & A
Q. Basic Stability Assessment
- Storage Conditions: Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the ester group .
- Stability Testing: Conduct accelerated degradation studies:
- Expose to 40°C/75% RH for 4 weeks.
- Monitor via HPLC for degradation products (e.g., free benzoic acid derivatives) .
Advanced Method:
Use LC-MS to identify degradation pathways. For example, the dimethylaminoethyl group may undergo oxidative degradation, forming N-oxide byproducts .
How can conflicting biological activity data (e.g., IC50 variability) be interpreted for this compound?
Advanced Data Contradiction Analysis
Variability in IC50 values may arise from:
- Assay Conditions: Differences in cell lines (e.g., HepG2 vs. MCF-7) or serum content in media. Standardize protocols using CLSI guidelines .
- Solubility Limitations: Poor aqueous solubility can lead to underestimated activity. Pre-dissolve in DMSO (≤0.1% final concentration) and validate with saturation solubility studies .
- Metabolic Instability: Use liver microsome assays to assess metabolic half-life. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to confirm stability .
What computational methods are suitable for predicting the compound’s binding mode to biological targets?
Q. Advanced Mechanistic Studies
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinase domains). Prioritize docking poses with hydrogen bonding to the carbamoyl group and π-π stacking with the bromobenzo[d]thiazole ring .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
How can researchers design SAR studies to improve this compound’s selectivity for a specific enzyme?
Q. Advanced Structure-Activity Relationship (SAR)
- Modify Substituents: Replace the 6-bromo group with electron-withdrawing groups (e.g., –CF3) to enhance electrophilic interactions .
- Scaffold Hopping: Synthesize analogs with pyridine or indole rings instead of benzo[d]thiazole to reduce off-target effects .
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors at the carbamoyl position) .
What safety precautions are critical when handling this compound in vitro?
Q. Basic Safety Protocols
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution .
- Spill Management: Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- First Aid: For skin contact, rinse with water for 15 minutes and seek medical evaluation for potential sensitization .
What analytical techniques are most effective for quantifying trace impurities in synthesized batches?
Q. Advanced Purity Assessment
- HPLC-PDA: Use a C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities at 254 nm .
- LC-HRMS: Identify unknown impurities via exact mass (e.g., unreacted 6-bromobenzo[d]thiazole at m/z 230.9432) .
How can researchers validate the compound’s mechanism of action when initial assays are inconclusive?
Q. Advanced Mechanistic Validation
- Kinetic Studies: Perform enzyme inhibition assays at varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
- RNA Sequencing: Treat cells and analyze transcriptomic changes to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
- CRISPR Knockout: Use gene-edited cell lines (e.g., EGFR–/–) to confirm target specificity .
What are the key considerations for scaling up synthesis from milligram to gram quantities?
Q. Advanced Process Chemistry
- Solvent Selection: Replace DCM with toluene for safer large-scale reactions .
- Catalyst Optimization: Use immobilized DMAP to simplify purification .
- Quality Control: Implement in-line FTIR to monitor carbamate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
